molecular formula C7H7BCl2O2 B1453060 (2,3-Dichloro-4-methylphenyl)boronic acid CAS No. 352535-95-6

(2,3-Dichloro-4-methylphenyl)boronic acid

Cat. No. B1453060
M. Wt: 204.85 g/mol
InChI Key: NKYHVKCVTBFIPB-UHFFFAOYSA-N
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Description

“(2,3-Dichloro-4-methylphenyl)boronic acid” is an organic compound that is used in a variety of scientific research applications . It is a solid substance with a molecular weight of 204.85 .


Synthesis Analysis

Pinacol boronic esters, such as “(2,3-Dichloro-4-methylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach involves a radical mechanism and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for “(2,3-Dichloro-4-methylphenyl)boronic acid” is 1S/C7H7BCl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(2,3-Dichloro-4-methylphenyl)boronic acid”, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles.


Physical And Chemical Properties Analysis

“(2,3-Dichloro-4-methylphenyl)boronic acid” is a solid substance . The boiling point is 363.6°C at 760 mmHg .

Scientific Research Applications

Boronic Acid as Protecting Groups

Boronic acids, including derivatives like "(2,3-Dichloro-4-methylphenyl)boronic acid," are frequently used in organic synthesis for protecting diols and other functional groups. A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), showcases the ease of protection and deprotection under mild conditions, highlighting the utility of boronic acids in synthetic chemistry (Yan, Jin, & Wang, 2005).

Applications in Organic Synthesis

Boronic Acids in Sensing Applications

Boronic acids are uniquely positioned for sensing applications due to their ability to form reversible covalent bonds with diols, enabling the detection of saccharides and other biologically relevant molecules. This capability is illustrated by the development of various boronic acid derivatives for glucose sensing, highlighting their potential in biomedical and environmental monitoring contexts (Sasmita Das et al., 2003).

Advanced Materials and Catalysis

The introduction of boronic acid functionalities into materials science has led to innovative applications, such as the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials through cyclic esterification with dihydric alcohols. This method showcases the role of boronic acids in enabling new properties in materials for optical applications (Kai Zhang et al., 2018).

Safety And Hazards

The safety information for “(2,3-Dichloro-4-methylphenyl)boronic acid” can be found in the Material Safety Data Sheet (MSDS) . It is recommended to wear a dust mask when handling large quantities .

properties

IUPAC Name

(2,3-dichloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYHVKCVTBFIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698157
Record name (2,3-Dichloro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichloro-4-methylphenyl)boronic acid

CAS RN

352535-95-6
Record name (2,3-Dichloro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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